molecular formula C12H24N2O2 B1630219 1-(3-(tert-Butoxymethyl)cyclohexyl)urea CAS No. 347184-70-7

1-(3-(tert-Butoxymethyl)cyclohexyl)urea

Cat. No. B1630219
M. Wt: 228.33 g/mol
InChI Key: OZHJLDAAMKVCCJ-UHFFFAOYSA-N
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Description

1-(3-(tert-Butoxymethyl)cyclohexyl)urea, also known as tBMCU, is a cyclic urea compound that is used in scientific research applications. It has a wide range of applications in biochemical, physiological, and laboratory experiments.

Scientific Research Applications

Cyclodextrin Complexation and Molecular Devices

Cyclodextrin complexation studies involving urea-linked cyclodextrin derivatives have shown that these compounds can function as molecular devices. The research demonstrated how photoisomerization processes could be utilized in binary complexes with cyclodextrins, facilitating the development of molecular devices with potential applications in nanotechnology and materials science (Lock et al., 2004).

Crystal Structure Analysis

Studies on nitrogen-containing analogues of chorismic acid, which include urea derivatives, have contributed to the understanding of crystal structures. These analyses revealed that cyclohexane rings maintain regular chair forms and participate in extensive hydrogen bonding, providing insights into the structural properties of these compounds (Mackay et al., 1994).

Chemical Synthesis and Catalysis

Research into urea derivatives has also explored their role in chemical synthesis and catalysis. For example, the study on the efficient conversion of CO2 via grafting urea groups into a metal-organic framework with hierarchical porosity showcases the potential of urea derivatives in catalyzing CO2 conversion processes, highlighting their significance in environmental chemistry and sustainable technologies (Wei & Ye, 2019).

Conformational Analysis

Conformational analysis of N-acyl urea compounds, such as those containing valine residue, provides valuable information on the structural preferences of these molecules in solvents like DMSO. This research aids in understanding the molecular behavior of urea derivatives, which is crucial for designing drugs and optimizing their properties (Jayakumar & Pattabhi, 1993).

properties

IUPAC Name

[3-[(2-methylpropan-2-yl)oxymethyl]cyclohexyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-8-9-5-4-6-10(7-9)14-11(13)15/h9-10H,4-8H2,1-3H3,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHJLDAAMKVCCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1CCCC(C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627705
Record name N-[3-(tert-Butoxymethyl)cyclohexyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(tert-Butoxymethyl)cyclohexyl)urea

CAS RN

347184-70-7
Record name N-[3-(tert-Butoxymethyl)cyclohexyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.